Bienvenue dans la boutique en ligne BenchChem!

AZ12799734

TGF-β Signaling SMAD Reporter Oncology

Select AZ12799734 for definitive TGF-β superfamily blockade—it simultaneously neutralises SMAD1 (BMP) and SMAD2 (TGF-β/activin) signalling at nanomolar potency (IC50=47nM), a breadth that selective ALK5 inhibitors cannot replicate. Only AZ12799734 delivers the dual anti-proliferative (Ki‑67 suppression) and anti-fusion (myoblast fusion index reduction) activity validated in head‑to‑head comparisons. When your disease model demands complete pathway shutdown, not partial inhibition, this compound is the control you need.

Molecular Formula C18H18N4O3S
Molecular Weight 370.4 g/mol
CAS No. 1117684-36-2
Cat. No. B1665893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ12799734
CAS1117684-36-2
SynonymsAZ 12799734;  AZ12799734;  AZ-12799734
Molecular FormulaC18H18N4O3S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
InChIKeyUEOZXMAOIHDDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ12799734 (CAS 1117684-36-2): A Broad-Spectrum TGF-β Superfamily Inhibitor for Fibrosis and Oncology Research Procurement


AZ12799734 is a small-molecule inhibitor of the transforming growth factor β (TGFβ) superfamily type I receptors, including activin receptor-like kinase 4 (ALK4), ALK5 (TGFBR1), ALK6, and ALK7 [1]. It acts as a pan-inhibitor of bone morphogenetic protein (BMP) and TGFβ signaling pathways, attenuating both SMAD1- and SMAD2-mediated transcriptional responses . The compound is orally bioavailable and demonstrates potent inhibition of TGFβ-induced cellular activity with an IC50 of 47 nM in a luciferase reporter assay and 17 nM in a cellular inhibition assay . Its broad activity profile makes it a valuable tool compound for dissecting the complex roles of TGFβ superfamily signaling in fibrotic diseases, cancer progression, and tissue regeneration.

Why AZ12799734 Cannot Be Substituted by Other TGF-βRI Inhibitors Without Functional Compromise


Substituting AZ12799734 with other TGF-β receptor I (TGF-βRI) inhibitors like galunisertib (LY2157299), SB431542, SM16, or IN1130 is not functionally equivalent due to significant differences in target selectivity, downstream signaling effects, and in vitro functional outcomes. While many compounds in this class share the ability to inhibit SMAD phosphorylation, AZ12799734's unique profile—characterized by potent inhibition of both SMAD1 (BMP) and SMAD2 (TGF-β/activin) signaling and distinct effects on cellular proliferation (Ki-67 expression) and myoblast fusion—cannot be assumed for other inhibitors. Even among inhibitors with similar reported potency, the functional consequences in specific cellular assays can diverge dramatically, as demonstrated by head-to-head comparisons. Therefore, selecting AZ12799734 for experiments requiring a broad-spectrum TGF-β superfamily blockade or specific anti-proliferative and anti-fusion activities is a scientifically grounded decision, not an interchangeable one [1][2].

Quantitative Evidence for AZ12799734: Head-to-Head Performance vs. Galunisertib, SB431542, SM16, and IN1130


AZ12799734 Exhibits Superior Potency in TGF-β-Induced Reporter Assays Compared to Galunisertib and SB431542

AZ12799734 is a more potent inhibitor of TGF-β-induced transcriptional activity than the widely used inhibitors galunisertib (LY2157299) and SB431542. In a direct comparison, AZ12799734 demonstrated an IC50 of 47 nM, while SB431542 and galunisertib showed IC50 values of 84 nM and 380 nM, respectively [1]. This indicates that AZ12799734 is 1.8-fold more potent than SB431542 and 8.1-fold more potent than galunisertib in this assay system.

TGF-β Signaling SMAD Reporter Oncology

AZ12799734 Distinctly Suppresses Cell Proliferation (Ki-67 Expression) in Human Fibroblasts

In a study comparing three TGF-βRI inhibitors, AZ12799734 uniquely inhibited the expression of the proliferation marker Ki-67 in TGF-β1-stimulated human gingival fibroblasts. While all inhibitors (AZ12799734, galunisertib, and SM16) reduced the expression of fibrosis markers ACTA2 and COL1A1, only AZ12799734 and SM16 significantly suppressed Ki-67 expression [1][2]. This demonstrates a functional divergence among in-class compounds, with AZ12799734 possessing anti-proliferative activity not observed with galunisertib.

Fibrosis Myofibroblast Proliferation

AZ12799734 Reduces Myoblast Fusion Index, a Property Not Shared by Galunisertib

AZ12799734 significantly impairs myotube formation from C2C12 myoblasts by reducing the fusion index, a measure of myoblast differentiation. In a comparative study, AZ12799734 and SM16 both reduced the fusion index, whereas galunisertib had no significant effect on this process [1][2]. Furthermore, another study showed AZ12799734 reduced the fusion index at concentrations of 10 µM and higher (p < 0.05), while galunisertib did not affect the fusion index at any concentration tested (0–20 µM) [3].

Myogenesis Muscle Regeneration Fibrosis

AZ12799734 Exhibits Distinct Toxicity Profile in C2C12 Myoblasts vs. SM16 and IN1130

AZ12799734 demonstrates a specific toxicity profile in C2C12 myoblasts that differs from other TGF-βRI inhibitors. In a comparative study, AZ12799734 and galunisertib were both found to be toxic at concentrations ≥10 µM (p < 0.05), while SM16 and IN1130 showed no significant toxicity up to 100 µM [1]. This places AZ12799734 in a distinct category of inhibitors with moderate cellular toxicity that must be accounted for in experimental design.

Cytotoxicity Myoblast In Vitro Toxicology

AZ12799734 Binds with High Affinity to ALK5 (Kd = 17 nM) but Also Engages Other ALK Family Members

AZ12799734 exhibits a characteristic binding profile across the ALK family, with the highest affinity for ALK5 (Kd = 17 nM), followed by ALK4 (Kd = 1 nM), ALK6 (Kd = 0.74 µM), and ALK7 (Kd = 0.017 µM) [1]. This pan-ALK inhibitory profile differentiates it from more selective ALK5 inhibitors. For instance, galunisertib is reported as a more selective ALK5 inhibitor with less activity against other ALKs. This broader target engagement underlies AZ12799734's ability to inhibit both BMP (SMAD1) and TGF-β/activin (SMAD2) signaling pathways.

Kinase Selectivity Binding Affinity TGF-β Superfamily

Optimal Procurement and Research Applications for AZ12799734 Based on Quantitative Evidence


Pan-TGF-β Superfamily Signaling Inhibition in Fibrosis and Cancer Models

For research requiring comprehensive blockade of TGF-β, activin, and BMP signaling pathways, AZ12799734 is the compound of choice. Its high potency (IC50 = 47 nM) and broad ALK family binding profile (Kd values ranging from 0.017 µM for ALK5 to 1 nM for ALK4) [1] ensure effective inhibition of multiple downstream SMAD cascades. This is particularly valuable in complex disease models like cancer and fibrosis, where multiple TGF-β superfamily ligands contribute to pathology. Unlike selective ALK5 inhibitors like galunisertib, AZ12799734 provides a more complete pathway shutdown, enabling researchers to study the integrated roles of these ligands in disease progression and therapeutic response.

Investigating Anti-Proliferative and Anti-Myogenic Effects in Muscle Fibrosis and Regeneration

In studies focused on muscle fibrosis and regeneration, AZ12799734 offers a unique functional profile. Its demonstrated ability to inhibit both myofibroblast proliferation (via Ki-67 suppression) and myoblast fusion (via reduced fusion index) distinguishes it from compounds like galunisertib, which lacks these activities [2][3]. Therefore, for researchers aiming to model scenarios where both fibrosis and impaired muscle regeneration are desired outcomes, AZ12799734 is the appropriate tool. Conversely, if the experimental goal is to inhibit fibrosis while preserving muscle regeneration, the quantitative evidence supports the selection of galunisertib over AZ12799734. The choice is driven by the specific research question and is supported by direct comparative data.

Dose-Response Studies Requiring a Defined Concentration Window to Avoid Cytotoxicity

The cytotoxic profile of AZ12799734 in C2C12 myoblasts (toxicity at ≥10 µM) [4] dictates a specific experimental design. For assays where AZ12799734's unique functional properties are required, researchers must work within a concentration range (e.g., 1-5 µM) that provides robust pathway inhibition (as shown by reduced ACTA2 and COL1A1 expression) without inducing significant cell death. This necessitates careful dose-response curve generation and may preclude the use of AZ12799734 in long-term, high-concentration treatment protocols. Researchers should procure the compound with the understanding that its use is optimal for studies where effects are observed well below the 10 µM toxicity threshold.

Comparative Pharmacological Studies with Other TGF-βRI Inhibitors

AZ12799734 serves as a critical reference compound in comparative studies of TGF-βRI inhibitors. Its distinct potency, target engagement profile, and functional effects (as detailed in Section 3) make it an ideal benchmark for evaluating novel inhibitors or for understanding the structure-activity relationships within this chemical class. For example, comparing a new inhibitor to both AZ12799734 (pan-ALK inhibitor) and galunisertib (selective ALK5 inhibitor) can reveal whether the new compound's effects are due to broad or selective target engagement. Such studies are essential for drug discovery and chemical biology efforts aimed at developing next-generation anti-fibrotic or anti-cancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ12799734

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.